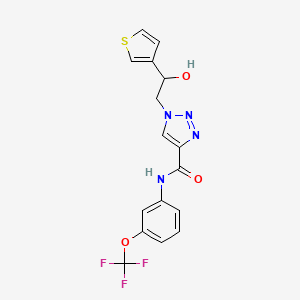

1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-(3-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound is a 1,2,3-triazole-4-carboxamide derivative featuring a thiophene moiety and a trifluoromethoxy-substituted phenyl group. Its structure integrates a hydroxylated ethyl linker at the triazole N1-position, which may enhance solubility and bioavailability compared to non-hydroxylated analogs. The trifluoromethoxy group on the phenyl ring is a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties and metabolic stability. The thiophene ring, a sulfur-containing heterocycle, could contribute to π-π stacking interactions or modulate electronic effects in biological targets .

Properties

IUPAC Name |

1-(2-hydroxy-2-thiophen-3-ylethyl)-N-[3-(trifluoromethoxy)phenyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N4O3S/c17-16(18,19)26-12-3-1-2-11(6-12)20-15(25)13-7-23(22-21-13)8-14(24)10-4-5-27-9-10/h1-7,9,14,24H,8H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTJHMSRJMUZKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)NC(=O)C2=CN(N=N2)CC(C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-(3-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its anticancer efficacy and other pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Triazole Ring : This can be achieved through the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a common method for constructing triazole derivatives.

- Substitution Reactions : The introduction of the thiophenyl and trifluoromethoxy groups is crucial for enhancing the compound's biological activity.

- Final Coupling : The carboxamide group is added to complete the structure, which may involve coupling reactions with appropriate amines or acids.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance:

- Cell Line Studies : In vitro studies demonstrated that similar triazole compounds exhibited significant cytotoxicity against various cancer cell lines, including HCT116 (colon cancer) and MDA-MB-231 (breast cancer). The IC50 values ranged from 0.02 to 5.19 µM depending on the specific derivative and cell line tested .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Triazole Derivative 1 | HCT116 | 0.43 | Induces apoptosis and inhibits migration |

| Triazole Derivative 2 | MDA-MB-231 | 0.10 | Inhibits NF-kB activation |

| Target Compound | Various | TBD | TBD |

The mechanism by which this compound exerts its biological effects may involve:

- Apoptosis Induction : Similar triazole compounds have been shown to increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent apoptosis .

- Inhibition of Cell Migration : Studies indicated that these compounds could significantly reduce the migration of cancer cells by affecting epithelial-mesenchymal transition markers .

Pharmacological Properties

Beyond anticancer activity, triazoles are being explored for various pharmacological applications:

- Antimicrobial Activity : Triazole derivatives have demonstrated effectiveness against bacterial strains such as E. coli, with minimum inhibitory concentrations (MIC) as low as 0.0063 μmol/mL .

- Anti-inflammatory Effects : Some studies suggest potential applications in treating inflammatory diseases due to their ability to modulate immune responses.

Case Study 1: Anticancer Efficacy in HCT116 Cells

A study evaluated a series of triazole derivatives for their effects on HCT116 cells. The lead compound exhibited an IC50 value of 0.43 µM and was noted for its ability to induce apoptosis while sparing normal cells .

Case Study 2: In Vivo Efficacy

In vivo studies on similar triazole compounds revealed significant tumor reduction in xenograft models without observable toxicity to normal tissues, indicating a favorable therapeutic index .

Scientific Research Applications

Anticancer Activity

- Mechanism of Action : 1,2,3-triazole derivatives are known for their anticancer properties. They can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has shown promising results against several cancer cell lines.

- Case Studies :

Antimicrobial Properties

- Broad-Spectrum Activity : The compound has demonstrated activity against a range of pathogens including bacteria and fungi. Its structure allows it to interact with microbial enzymes or cellular components, leading to growth inhibition.

- Research Findings : Recent studies have shown that triazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds in this class have been tested against resistant strains of bacteria and fungi with notable success .

Anti-inflammatory Effects

- Mechanisms : Triazole derivatives are also being explored for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and modulate immune responses.

- Experimental Evidence : Some studies have indicated that similar triazole compounds can reduce inflammation markers in vitro and in vivo models .

Comparison with Similar Compounds

Table 1: Substituent Effects in Triazole Carboxamides

Key Observations:

Thiophene vs. Aromatic Ethers: The thiophene moiety in the target compound may offer stronger electron-rich interactions compared to difluoromethoxy or methoxy-substituted phenyl groups in analogs like those in . Thiophenes are known for enhanced metabolic stability over furans or simple phenyl groups.

Trifluoromethoxy (CF3O) vs.

Hydroxyethyl Linker: Unlike non-hydroxylated analogs (e.g., ), the hydroxyethyl group may improve solubility and reduce cytotoxicity, as seen in related hydroxylated triazole derivatives .

Q & A

Q. What synthetic strategies are recommended for efficient preparation of this triazole-carboxamide compound?

Answer: The synthesis should prioritize regioselective triazole formation and efficient amide coupling. Key steps include:

- Click Chemistry for Triazole Ring: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure regioselective 1,4-disubstituted triazole formation. demonstrates the use of EDC·HCl and HOBt·H₂O for amide bond activation in structurally related triazole-carboxamides .

- Solubility Considerations: The hydroxyl-ethyl and trifluoromethoxy groups may require polar aprotic solvents (e.g., DMF or DMSO) to enhance intermediate solubility.

- Purification: Silica gel chromatography or recrystallization (as in ) is critical due to potential byproducts from steric hindrance at the triazole C4 position .

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

Answer:

- X-ray Crystallography: Resolve bond angles and conformations, especially for the triazole-thiophene-ethyl moiety. and provide bond-length data (e.g., C–N triazole bonds: ~1.32–1.38 Å) and torsional angles for similar compounds .

- NMR: Use - and -NMR to confirm substituent positions. The thiophen-3-yl group shows distinct aromatic protons at δ 7.2–7.5 ppm (doublets), while the trifluoromethoxy phenyl group exhibits deshielded protons near δ 7.4–7.6 ppm.

- LC-MS/HRMS: Validate molecular weight (e.g., [M+H]⁺ expected at m/z 413.08) and purity (>95%).

Q. Table 1: Key Crystallographic Parameters (from )

| Bond/Angle | Value (Å/°) |

|---|---|

| Triazole C–N bond length | 1.32–1.35 |

| Thiophene C–S bond length | 1.71 |

| Dihedral angle (triazole-thiophene) | 82.6° |

Advanced Research Questions

Q. How can computational modeling predict biological target interactions for this compound?

Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with potential targets (e.g., kinases or GPCRs). The trifluoromethoxy group’s electronegativity may favor hydrophobic pockets.

- Quantum Chemical Calculations: Apply density functional theory (DFT) to analyze charge distribution and reactivity. highlights ICReDD’s approach using reaction path searches to optimize binding conformations .

- MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories. Focus on hydrogen bonding between the carboxamide and catalytic residues (e.g., asparagine or glutamine).

Q. What strategies address contradictions in reported bioactivity of analogous triazole-carboxamides?

Answer:

- Meta-Analysis: Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies. For example, discrepancies in antiproliferative activity may arise from variations in ATP concentrations in kinase assays.

- Proteomics Profiling: Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects. The thiophene moiety in analogs shows selectivity for tyrosine kinases .

- SAR Studies: Systematically modify substituents (e.g., replacing trifluoromethoxy with methoxy) to isolate pharmacophoric contributions. suggests improving solubility via ester-to-amide substitutions .

Q. How does the trifluoromethoxy group influence metabolic stability and formulation?

Answer:

- Metabolic Stability: The CF₃O group resists oxidative degradation (cytochrome P450 enzymes), as shown in for similar trifluoromethylated compounds. Conduct liver microsome assays to quantify half-life .

- Formulation Optimization: Use lipid-based nanoemulsions or cyclodextrin complexes to enhance aqueous solubility. The hydroxyl-ethyl group’s polarity allows for PEGylation strategies.

Q. What experimental controls are critical in SAR studies of this compound?

Answer:

- Negative Controls: Include analogs lacking the triazole core (e.g., pyrazole or imidazole) to confirm target specificity.

- Isosteric Replacements: Substitute thiophen-3-yl with furan or phenyl groups to evaluate π-stacking contributions. demonstrates bromophenyl substitutions altering binding affinity .

- Dose-Response Curves: Use 8-point dilution series to calculate precise EC₅₀ values, minimizing false positives from aggregation-based inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.